molecular formula C12H10ClNO B187092 2-chloro-5,7-dimethylquinoline-3-carbaldehyde CAS No. 482639-32-7

2-chloro-5,7-dimethylquinoline-3-carbaldehyde

Cat. No.: B187092
CAS No.: 482639-32-7
M. Wt: 219.66 g/mol
InChI Key: DIMGKYRNZAHUIS-UHFFFAOYSA-N
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Description

2-chloro-5,7-dimethylquinoline-3-carbaldehyde: is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a halogenated heterocyclic compound, specifically a quinoline derivative, characterized by the presence of chlorine and methyl groups on the quinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde typically involves the chlorination of 5,7-dimethylquinoline-3-carboxaldehyde. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-chloro-5,7-dimethylquinoline-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibitors and receptor ligands .

Medicine: It is used in the synthesis of compounds with antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals .

Mechanism of Action

The mechanism of action of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The presence of the chlorine and methyl groups on the quinoline ring enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

  • 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
  • 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
  • 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde

Comparison: 2-chloro-5,7-dimethylquinoline-3-carbaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5,7-dimethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGKYRNZAHUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355971
Record name 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482639-32-7
Record name 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482639-32-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5,7-dimethylquinoline-3-carbaldehyde
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